2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a chlorobenzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The key steps involve the protection of the carboxylic acid group with the Boc group, followed by purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amide.
Deprotection Reactions: The major product is the free amine, along with carbon dioxide and tert-butyl alcohol as by-products.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid is widely used in scientific research, particularly in:
Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex molecules by preventing unwanted reactions at the amine site.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemistry: Employed in peptide synthesis to protect amino groups during chain elongation.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid primarily involves the protection and deprotection of amines. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The deprotection process involves the cleavage of this linkage under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Di-tert-butyl dicarbonate (Boc anhydride)
Uniqueness
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid is unique due to its combination of a Boc protecting group and a chlorobenzoic acid core. This structure provides both stability and reactivity, making it versatile for various synthetic applications. The presence of the chlorine atom allows for further functionalization through substitution reactions, enhancing its utility in complex molecule synthesis .
Properties
Molecular Formula |
C12H13ClO4 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)9-6-7(13)4-5-8(9)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CQDHUYGEWOFXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.